6-Chloro-2-(tetrahydrofuran-2-yl)pyrimidin-4(3H)-one
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Overview
Description
6-Chloro-2-(tetrahydrofuran-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 6-position and a tetrahydrofuran ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(tetrahydrofuran-2-yl)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloropyrimidine and tetrahydrofuran.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained.
Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and minimize costs. The process may also include steps for recycling solvents and catalysts to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(tetrahydrofuran-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to new compounds with different properties.
Cyclization Reactions: The tetrahydrofuran ring can participate in cyclization reactions, forming new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
6-Chloro-2-(tetrahydrofuran-2-yl)pyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of antiviral and anticancer agents.
Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new chemical entities.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(tetrahydrofuran-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-2-(tetrahydrofuran-2-yl)pyrimidin-4(3H)-one include:
- 6-Chloro-2-cyclopropyl-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine
- 6-Chloro-N4-((tetrahydrofuran-2-yl)methyl)pyrimidine-4,5-diamine
Comparison
Compared to these similar compounds, this compound is unique due to its specific substitution pattern and the presence of the tetrahydrofuran ring
Properties
Molecular Formula |
C8H9ClN2O2 |
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Molecular Weight |
200.62 g/mol |
IUPAC Name |
4-chloro-2-(oxolan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H9ClN2O2/c9-6-4-7(12)11-8(10-6)5-2-1-3-13-5/h4-5H,1-3H2,(H,10,11,12) |
InChI Key |
JFUOHUKXOGIQGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=CC(=O)N2)Cl |
Origin of Product |
United States |
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